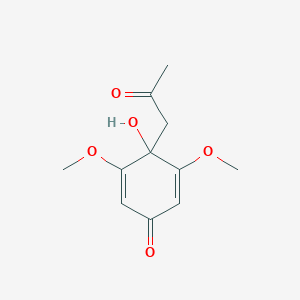
2,6-Dimethoxy-1-acetonylquinol
説明
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of dimethoxyisoquinoline derivatives through the reaction of anthranilic acid esters with chloroacetone or other reagents, followed by cyclization in polyphosphoric acid . The resolution of chiral compounds has been achieved using preparative HPLC, and the absolute configuration of enantiomers has been established by X-ray diffractometry . These methods could potentially be applied to the synthesis of "2,6-Dimethoxy-1-acetonylquinol" to obtain pure enantiomers for further study.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques such as X-ray diffractometry and NMR spectroscopy. The single crystal structure of a potent compound within this class has been reported, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule . This information is crucial for molecular modeling studies that predict the interaction of these molecules with biological targets such as AMPA receptors .
Chemical Reactions Analysis
The chemical behavior of dimethoxyquinone-acetone adducts has been studied, revealing that the addition occurs at the carbonyl group of the quinone at the 1-position. This reaction is not significantly affected by steric factors, as demonstrated by the behavior of related quinones . These findings suggest that "2,6-Dimethoxy-1-acetonylquinol" may also undergo similar reactions, which could be exploited in further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2,6-Dimethoxy-1-acetonylquinol" are not directly reported in the provided papers, the properties of similar compounds have been characterized. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds as pharmaceutical agents. The diacetyl derivative of a related compound has been proposed as a stable intermediate storage compound, indicating that acetyl groups may confer stability to these molecules .
科学的研究の応用
Enzymatic Modification for Antioxidant Synthesis
- Antioxidant Production : 2,6-Dimethoxyphenol, related to 2,6-Dimethoxy-1-acetonylquinol, can be enzymatically modified to produce compounds with higher antioxidant capacity. A study demonstrated that the laccase-mediated oxidation of 2,6-dimethoxyphenol in various media led to the formation of a dimer with approximately twice the antioxidant capacity of the substrate (Adelakun et al., 2012).
Antibacterial Activity
- Antibacterial Properties : New derivatives of 2,6-dimethoxy-1,4-benzoquinone, closely related to 2,6-Dimethoxy-1-acetonylquinol, have been studied for their antibacterial activity. These compounds showed effective inhibition of growth in both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Lana et al., 2006).
Anticonvulsant Effects
- Anticonvulsant Application : 6,7-Dimethoxyisoquinoline derivatives, which share structural similarities with 2,6-Dimethoxy-1-acetonylquinol, have been found to produce anticonvulsant effects in animal models of epilepsy. This highlights the potential therapeutic application of similar compounds in treating seizures (Gitto et al., 2010).
Cancer Treatment Potential
- Anti-Tumor Substance in Wheat Germ : 2,6-Dimethoxy-ρ-benzoquinone, another similar compound, has shown potential as an anti-tumor substance in fermented wheat germ. Improvements in its yield through various techniques such as the use of ultrasound and nanoparticles have been explored, emphasizing its significance in cancer treatment (Zheng et al., 2019).
- Inhibition of Adipocyte Differentiation : Another study found that 2,6-Dimethoxy-1,4-benzoquinone inhibits adipocyte differentiation, which may have implications for obesity treatment. This compound's effect on AMPK and mTORC1 signaling pathways suggests its potential role in metabolic health (Son et al., 2018).
Safety And Hazards
The safety data sheet of 2,6-Dimethoxy-1-acetonylquinol suggests using full personal protective equipment and avoiding breathing vapors, mist, dust, or gas . It also advises ensuring adequate ventilation and evacuating personnel to safe areas . The product should be kept away from drains or water courses .
特性
IUPAC Name |
4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287197 | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-1-acetonylquinol | |
CAS RN |
2215-96-5 | |
| Record name | MLS002667287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were any other compounds with antimalarial activity isolated from Grewia bilamellata?
A1: Yes, in addition to 2,6-Dimethoxy-1-acetonylquinol, four other compounds isolated from Grewia bilamellata exhibited varying degrees of in vitro antimalarial activity against Plasmodium falciparum: 3alpha,20-lupandiol, grewin, nitidanin, and 2alpha,3beta-dihydroxy-olean-12-en-28-oic acid []. Notably, these compounds did not show significant cytotoxicity to the human oral epidermoid KB cancer cell line, suggesting potential for further development as antimalarial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



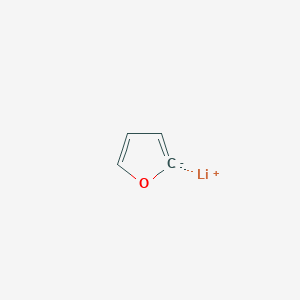
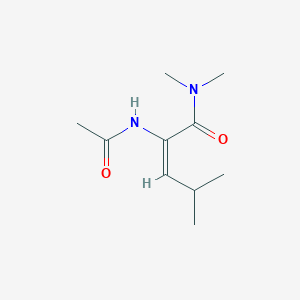
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
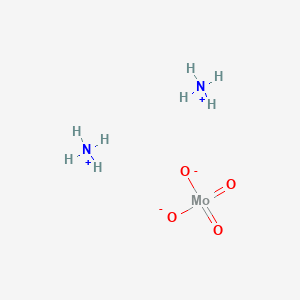
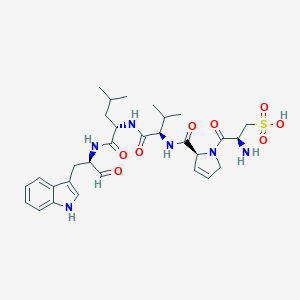
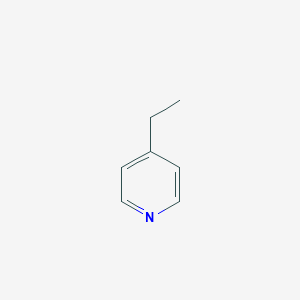
![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)
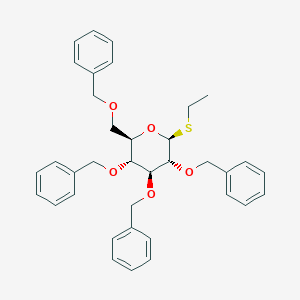
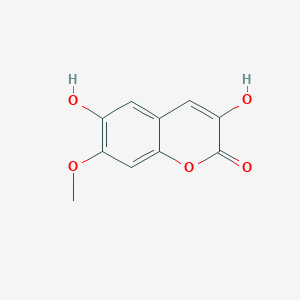
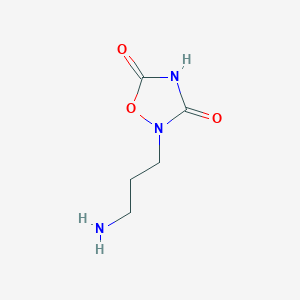
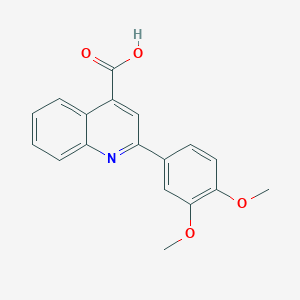
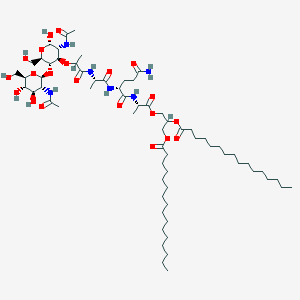

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)